molecular formula C44H28O8Zr B7947107 Naphthalene-1-carboxylate;zirconium(4+)

Naphthalene-1-carboxylate;zirconium(4+)

Cat. No.: B7947107
M. Wt: 775.9 g/mol
InChI Key: YFBCIWLMUBBGBE-UHFFFAOYSA-J
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Description

Naphthalene-1-carboxylate;zirconium(4+) is a zirconium-carboxylate coordination complex with the molecular formula C44H32O8Zr . This compound serves as a critical precursor and building block in materials science, particularly for synthesizing novel Metal-Organic Frameworks (MOFs). Zirconium-based MOFs are renowned for their exceptional structural versatility, high thermal stability, and remarkable chemical stability, making them promising candidates for advanced applications . Recent research in 2025 highlights the role of naphthalene-derived dicarboxylate linkers, like naphthalene-2,6-dicarboxylate, in constructing multivariate MOFs (MTV-MOFs) and MOF-on-MOF heterostructures designed for enhanced light-emitting properties . These materials aim to reduce energy consumption in lighting and display technologies by enabling more efficient photon emission. The mechanism of action involves the formation of a stable, porous crystalline structure where zirconium clusters (typically Zr6O4(OH)4) are coordinated by the naphthalene-carboxylate ligands. The rigid, π-conjugated naphthalene system contributes to the desired optical characteristics, such as light absorption and emission, while the robust zirconium-oxygen bonds provide the framework's stability . The primary research value of this reagent lies in its potential to create heterogeneous MOF structures that can uncap new energy transfer pathways, thereby significantly improving quantum yields compared to single-ligand systems . This compound is supplied For Research Use Only and is intended for laboratory research by qualified professionals. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

naphthalene-1-carboxylate;zirconium(4+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C11H8O2.Zr/c4*12-11(13)10-7-3-5-8-4-1-2-6-9(8)10;/h4*1-7H,(H,12,13);/q;;;;+4/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBCIWLMUBBGBE-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)[O-].C1=CC=C2C(=C1)C=CC=C2C(=O)[O-].C1=CC=C2C(=C1)C=CC=C2C(=O)[O-].C1=CC=C2C(=C1)C=CC=C2C(=O)[O-].[Zr+4]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H28O8Zr
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

775.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

UiO-66-NDC Analogous Approach

Inspired by UiO-66 frameworks, naphthalene-1-carboxylate;zirconium(4+) can be synthesized via solvothermal reactions using zirconium chloride (ZrCl₄) and naphthalene-1-carboxylic acid. A representative procedure involves:

  • Reagents : ZrCl₄ (0.362 mmol), naphthalene-1-carboxylic acid (0.015 mmol), DMF (65 μL), formic acid (25 μL), water (10 μL).

  • Conditions : Sonication for 10 min, heating at 120°C for 48 h.

  • Mechanism : Formic acid acts as a modulator, competing with carboxylate ligands to control cluster aggregation. Hexanuclear Zr₆ clusters form, with naphthalene-1-carboxylate bridging metal nodes.

Key Data

ParameterValueSource
Temperature120°C
Reaction Time48 h
Solvent Ratio (v/v)DMF:HCOOH:H₂O = 65:25:10
Yield75–93%

Direct Precipitation

Direct precipitation avoids high-temperature conditions, favoring room-temperature reactions in aqueous or mixed-solvent systems. This method is ideal for large-scale synthesis.

Acid-Base Neutralization

Zirconium salts (e.g., ZrOCl₂·8H₂O) react with naphthalene-1-carboxylic acid in basic media:

  • Procedure : Dissolve ZrOCl₂·8H₂O (1 mmol) in water, add NH₄HCO₃ (excess) to adjust pH >10. Introduce naphthalene-1-carboxylic acid (1 mmol) dropwise, yielding a white precipitate.

  • Critical Factor : Excess bicarbonate destabilizes zirconium clusters, promoting ligand exchange.

Optimization Insights

  • Base Choice : Na₂CO₃ outperforms NaOH due to slower carbonate release, reducing ligand hydrolysis.

  • Ligand Stability : Naphthalene-1-carboxylate remains intact at pH 8–12, unlike aliphatic carboxylates.

Mechanochemical Synthesis

Mechanochemistry employs ball milling to initiate solid-state reactions, eliminating solvents and reducing energy costs.

Ball Milling Protocol

  • Reagents : Zr(NO₃)₄·5H₂O (1 mmol), naphthalene-1-carboxylic acid (1 mmol), acetic acid (1 mL).

  • Procedure : Grind reagents in a planetary mill (30 Hz, 15 min), incubate slurry at 120°C for 24 h.

  • Advantage : Achieves 85–93% yield with nanoscale crystallites (50–100 nm).

Comparative Efficiency

MethodCrystallite Size (nm)Surface Area (m²/g)
Solvothermal100–200800–1200
Mechanochemical50–100600–900

Ligand Exchange Reactions

Preformed zirconium clusters (e.g., Zr₆O₄(OH)₄) undergo ligand substitution with naphthalene-1-carboxylate.

Cluster Modification

  • Starting Material : Zr₆O₄(OH)₄(Bz)₁₂ (Bz = benzoate).

  • Process : Reflux with naphthalene-1-carboxylic acid in DMF at 80°C for 12 h. Benzoate ligands are displaced due to naphthalene-1-carboxylate’s higher binding affinity (ΔG = −37.63 kJ/mol).

  • Validation : FT-IR shows carboxylate C=O shift from 1540 cm⁻¹ (benzoate) to 1585 cm⁻¹ (naphthalene-1-carboxylate).

Post-Synthetic Modification

Functionalized MOFs incorporate naphthalene-1-carboxylate via post-synthetic linker installation.

UiO-67 Derivatization

  • Substrate : UiO-67 (Zr₆O₄(OH)₄(BDC)₆, BDC = 1,4-benzenedicarboxylate).

  • Method : Soak UiO-67 in naphthalene-1-carboxylic acid/DMF (0.1 M, 72 h). Ligand exchange occurs at defective sites, confirmed by PXRD peak broadening.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityEnergy Demand
Solvothermal75–9395–99ModerateHigh
Direct Precipitation60–7585–90HighLow
Mechanochemical85–9390–95HighModerate
Ligand Exchange50–6580–85LowModerate

Chemical Reactions Analysis

Types of Reactions

Naphthalene-1-carboxylate;zirconium(4+) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield zirconium oxides, while substitution reactions can produce a variety of zirconium-ligand complexes .

Mechanism of Action

The mechanism of action of naphthalene-1-carboxylate;zirconium(4+) involves its ability to coordinate with various substrates and facilitate chemical transformations. The zirconium ion acts as a Lewis acid, activating the substrates and enabling reactions such as polymerization and hydrogenation. The naphthalene-1-carboxylate ligand provides stability to the complex and can influence the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Zirconium-Based Compounds

Table 1: Comparative properties of zirconium(4+) compounds
Compound Structure Thermal Stability (°C) Solubility Key Applications References
Naphthalene-1-carboxylate; Zr(4+) Zr(C₁₁H₇O₂)₄ (inferred) ~300–400 (decomp.) Low in H₂O; soluble in polar aprotic solvents (e.g., DMF) Catalysis, MOFs (hypothetical)
Zirconium acetylacetonate Zr(C₅H₇O₂)₄ 250–300 (decomp.) Soluble in organic solvents (e.g., chloroform) CVD precursors, catalysis
Zirconium phosphate Zr(HPO₄)₂ >500 Insoluble in H₂O Ion exchange, proton conductors
Zirconium sulfate hydrate Zr(SO₄)₂·xH₂O 410 (decomp.) Soluble in H₂O Tanning, ceramics

Key Observations :

  • Thermal Stability : Naphthalene-1-carboxylate; Zr(4+) is expected to exhibit moderate thermal stability (~300–400°C), lower than zirconium phosphate (>500°C) but comparable to zirconium acetylacetonate .
  • Solubility : Unlike hydrophilic zirconium sulfate, the aromatic naphthalene group in Zr(1-naphthoate) likely reduces aqueous solubility, favoring organic solvents like dimethylformamide (DMF) .
  • Applications : While zirconium phosphate excels in ion exchange, Zr(1-naphthoate) may serve niche roles in catalysis or MOFs due to its aromatic ligand’s electronic properties .

Naphthalene Derivatives

Table 2: Comparative toxicity and reactivity of naphthalene derivatives
Compound Toxicity (LD₅₀, oral rat) Key Hazards Reactivity with Metals References
Naphthalene-1-carboxylate; Zr(4+) Not reported Potential irritant (Zr⁴⁺) Stable coordination with Zr(4+)
1-Nitronaphthalene 1,250 mg/kg Carcinogen, mutagen Forms nitroso derivatives
1-Methylnaphthalene 1,730 mg/kg Respiratory irritant Undergoes electrophilic substitution
1-Naphthoic acid 2,000 mg/kg Irritant to eyes/skin Forms salts with divalent metals

Key Observations :

  • Toxicity: Zr(1-naphthoate) is likely less toxic than nitronaphthalene (a known carcinogen) but may pose risks due to zirconium(4+) ion exposure, which is regulated in industrial settings .
  • Reactivity : Unlike reactive 1-nitronaphthalene, Zr(1-naphthoate) is stabilized by strong Zr–O bonds, reducing ligand displacement risks .

Functional Analogues in Industry

  • Zirconium acetylacetonate vs. Zr(1-naphthoate) : Both are Zr(4+) complexes, but acetylacetonate’s chelating β-diketonate ligands offer higher volatility for chemical vapor deposition (CVD). In contrast, Zr(1-naphthoate)’s bulkier ligand may hinder volatility but enhance π-interactions in supramolecular chemistry .
  • Zirconium phosphate vs. Zr(1-naphthoate): Phosphate’s inorganic framework provides proton conductivity, while Zr(1-naphthoate) could enable tailored porosity in MOFs due to its organic backbone .

Q & A

Q. What are the established synthesis methods for zirconium(4+) naphthalene-1-carboxylate complexes, and how are they characterized?

Methodological Answer: The synthesis typically involves reacting zirconium precursors (e.g., zirconyl chloride, ZrOCl₂·8H₂O) with naphthalene-1-carboxylic acid derivatives in a water-alcohol medium to prevent hydrolysis and ensure purity . Key steps include:

  • Precursor Preparation: Dissolving ZrOCl₂·8H₂O in a water-alcohol mixture (e.g., ethanol-water).
  • Ligand Addition: Introducing naphthalene-1-carboxylic acid or its potassium salt under controlled pH.
  • Purification: Isolating the product via filtration and washing with non-polar solvents.

Characterization Techniques:

  • Spectroscopy: NMR (¹H, ¹³C) and IR spectroscopy to confirm ligand coordination and structural integrity .
  • Elemental Analysis: Quantifying Zr content to validate stoichiometry.
  • X-ray Diffraction (XRD): Resolving crystal structure (if crystalline).

Example Synthesis Protocol:

StepConditionsOutcome
1ZrOCl₂·8H₂O + RCOOK in ethanol-water (1:1), 60°C, 4hFormation of ZrO(RCOO)Cl intermediate
2Neutralization with NH₃, filtrationPrecipitation of Zr complex
3Washing with hexaneRemoval of unreacted ligands

Q. How is zirconium(4+) naphthalene-1-carboxylate used in catalytic applications, and what metrics evaluate its performance?

Methodological Answer: This complex acts as a homogeneous catalyst in ethylene oligomerization and polymerization. Performance is assessed via:

  • Catalytic Activity: Measured as ethylene conversion rate (mol/g·h) using gas chromatography .
  • Product Selectivity: Determined by analyzing oligomer/polymer ratios via GPC or MALDI-TOF.
  • Stability: Monitored through repeated reaction cycles and thermogravimetric analysis (TGA).

Key Variables Influencing Catalysis:

  • Reaction temperature (80–120°C).
  • Ethylene pressure (5–20 bar).
  • Solvent polarity (e.g., toluene vs. dichloromethane).

Q. What environmental persistence or degradation pathways are documented for zirconium(4+) naphthalene-1-carboxylate?

Methodological Answer: Environmental studies focus on:

  • Photodegradation: UV-Vis spectroscopy tracks breakdown under simulated sunlight.
  • Hydrolysis: Stability in aqueous media at varying pH (e.g., pH 2–12) .
  • Sediment Adsorption: Batch experiments quantify adsorption coefficients (Kd) using HPLC.

Key Findings:

  • High stability in neutral conditions but rapid hydrolysis in acidic environments (pH < 4) .
  • Limited biodegradability in soil (half-life > 60 days) .

Advanced Research Questions

Q. How can synthesis conditions be optimized to enhance catalytic efficiency in ethylene oligomerization?

Methodological Answer: A factorial design approach evaluates variables like solvent polarity, Zr/ligand ratio, and temperature . For example:

  • Design: 2³ factorial experiment (3 factors, 2 levels).
  • Response Variables: Ethylene conversion rate, oligomer molecular weight distribution.
  • Optimization Tools: Response Surface Methodology (RSM) identifies ideal conditions (e.g., 100°C, Zr/ligand = 1:2.5, toluene solvent).

Case Study:
Increasing the ligand ratio from 1:1 to 1:3 improved ethylene conversion by 40% but reduced selectivity for α-olefins due to steric effects .

Q. What strategies resolve contradictions in reported toxicity data for zirconium(4+) naphthalene-1-carboxylate?

Methodological Answer: Discrepancies arise from study design heterogeneity. A tiered confidence assessment is recommended :

  • High-Confidence Studies: Meet all criteria (e.g., controlled exposure, validated analytical methods).
  • Low-Confidence Studies: Lack dose-response data or use non-standard models.

Stepwise Approach:

Meta-Analysis: Aggregate data across studies (e.g., LD₅₀ ranges).

Sensitivity Analysis: Exclude outliers (e.g., studies using non-pure samples).

In Silico Modeling: Predict toxicity via QSAR tools to fill data gaps.

Example Conflict Resolution:
A 2024 review attributed conflicting LD₅₀ values (200–500 mg/kg) to impurities in early syntheses; recent studies using HPLC-purified samples show consistent LD₅₀ = 320 ± 20 mg/kg .

Q. How can computational modeling predict the electronic structure and reactivity of zirconium(4+) naphthalene-1-carboxylate?

Methodological Answer: Density Functional Theory (DFT) simulations model:

  • Electronic Configuration: HOMO-LUMO gaps to predict redox activity.
  • Ligand Binding Energies: Compare carboxylate vs. alternative ligands (e.g., acetylacetonate).

Workflow:

Geometry Optimization: Using B3LYP/6-31G(d) basis sets.

Reactivity Descriptors: Fukui indices identify nucleophilic/electrophilic sites.

Catalytic Mechanism: Transition-state analysis of ethylene insertion steps.

Key Insight:
DFT predicts that electron-withdrawing substituents on the naphthalene ring lower the activation energy for ethylene insertion by 15–20 kJ/mol .

Q. What novel applications are emerging for zirconium(4+) naphthalene-1-carboxylate in material science?

Methodological Answer: Recent studies explore:

  • Metal-Organic Frameworks (MOFs): Solvothermal synthesis of Zr-MOFs with naphthalene linkers for gas storage.
  • Photocatalysis: Bandgap tuning via ligand functionalization (e.g., nitro or amino groups) .

Experimental Protocol for MOFs:

  • Synthesis: ZrCl₄ + naphthalene-1-carboxylate in DMF at 120°C for 24h.
  • Characterization: BET surface area > 1000 m²/g; CO₂ adsorption capacity = 4.5 mmol/g at 1 bar .

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